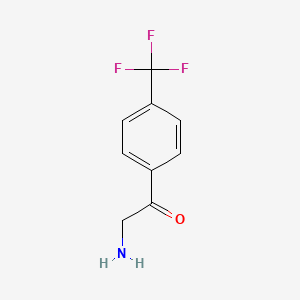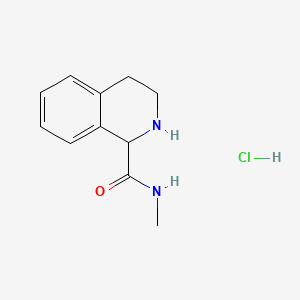
N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamidehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamidehydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure consists of a tetrahydroisoquinoline core with a methyl group and a carboxamide group, making it a unique and interesting molecule for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamidehydrochloride typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline ring.
Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, while reduction may produce N-methyl-1,2,3,4-tetrahydroisoquinoline-1-methanol.
科学的研究の応用
N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamidehydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamidehydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters. By inhibiting MAO, the compound increases the levels of neurotransmitters such as dopamine and serotonin, leading to neuroprotective and antidepressant effects. Additionally, it has antioxidant properties, scavenging free radicals and reducing oxidative stress.
類似化合物との比較
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the carboxamide group.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the methyl and carboxamide groups.
N-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the carboxamide group.
Uniqueness
N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamidehydrochloride is unique due to the presence of both the methyl and carboxamide groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential therapeutic applications, making it a valuable compound for scientific research.
特性
分子式 |
C11H15ClN2O |
|---|---|
分子量 |
226.70 g/mol |
IUPAC名 |
N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H14N2O.ClH/c1-12-11(14)10-9-5-3-2-4-8(9)6-7-13-10;/h2-5,10,13H,6-7H2,1H3,(H,12,14);1H |
InChIキー |
WEPRXGNXURCSKB-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1C2=CC=CC=C2CCN1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13580808.png)
![tert-butylN-[1-(sulfamoylmethyl)cyclopentyl]carbamate](/img/structure/B13580810.png)
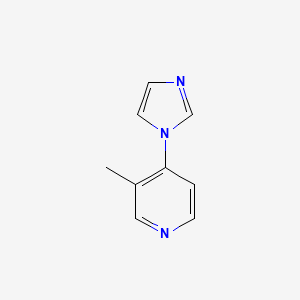
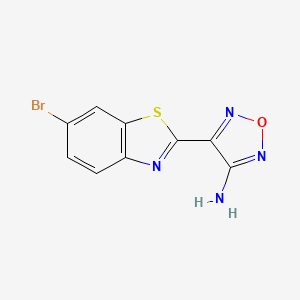
![6-Fluorospiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B13580835.png)

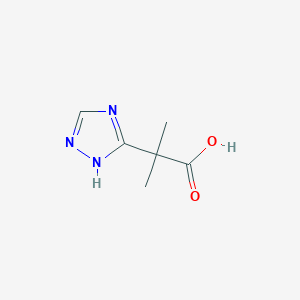
![rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13580863.png)

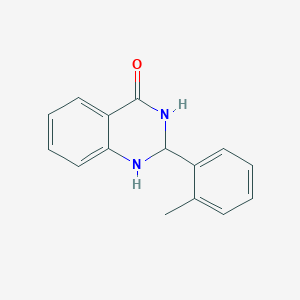

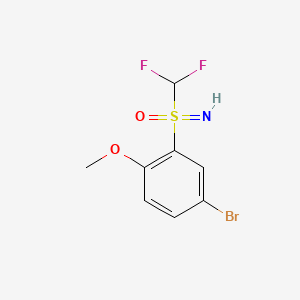
![2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}aceticacidhydrobromide](/img/structure/B13580883.png)
